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Compound of Interest

Compound Name: Hydroxy-PEG1-acid

Cat. No.: B608000 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Hydroxy-PEG1-acid, a heterobifunctional

linker widely utilized in bioconjugation and drug development. It details its chemical properties,

applications, and the experimental protocols for its use, with a focus on its role in creating

antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties of Hydroxy-PEG1-acid
Hydroxy-PEG1-acid is a valuable tool in bioconjugation due to its defined structure, which

includes a terminal hydroxyl group and a carboxylic acid, separated by a single polyethylene

glycol (PEG) unit. This hydrophilic PEG spacer enhances the solubility of the resulting

conjugates in aqueous media.[1] The primary reactive handle is the terminal carboxylic acid,

which can be conjugated to primary amine groups.[1] The hydroxyl group offers a secondary

site for further derivatization.
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Property Value

Molecular Weight 134.13 g/mol

Molecular Formula C₅H₁₀O₄

CAS Number 89211-34-7

Synonym 3-(2-Hydroxyethoxy)propanoic acid

Form Hydroxy-PEG1-acid

Sodium Salt Form MW 156.1 g/mol

Key Applications in Drug Development
Hydroxy-PEG1-acid serves as a fundamental building block in the construction of complex

bioconjugates. Its defined length and dual functionality make it particularly suitable for:

Antibody-Drug Conjugates (ADCs): It is employed as a non-cleavable linker to attach

cytotoxic drugs to antibodies.[2] The stability of the amide bond formed ensures that the

cytotoxic payload remains attached to the antibody until it reaches the target cell.

PROTAC Synthesis: As a component of PROTACs, it can be used to connect a ligand that

binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the

degradation of the target protein.

Bioconjugation: The carboxylic acid group can be readily conjugated to primary amines on

proteins, peptides, or other biomolecules to improve their pharmacokinetic properties, such

as increasing solubility and circulation half-life.[3]

Experimental Protocol: Conjugation of Hydroxy-
PEG1-acid to a Primary Amine
This protocol details the conjugation of the carboxylic acid group of Hydroxy-PEG1-acid to a

primary amine-containing molecule (e.g., a protein or peptide) using 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This
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two-step process involves the activation of the carboxylic acid with EDC and NHS to form a

more stable NHS ester, which then efficiently reacts with the primary amine.

Materials:

Hydroxy-PEG1-acid

Amine-containing molecule (e.g., protein, peptide)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS) or Sulfo-NHS

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

Coupling Buffer (e.g., PBS, pH 7.2-8.0)

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Desalting column or dialysis equipment for purification

Procedure:

Preparation of Reagents:

Prepare a stock solution of Hydroxy-PEG1-acid (e.g., 10 mg/mL) in anhydrous DMF or

DMSO.

Dissolve the amine-containing molecule in the Coupling Buffer at a known concentration. If

the buffer contains primary amines (e.g., Tris), it must be exchanged for an amine-free

buffer like PBS.

Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the

Activation Buffer or ultrapure water.

Activation of Hydroxy-PEG1-acid:
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In a reaction tube, add the desired amount of Hydroxy-PEG1-acid stock solution.

Add a 2- to 10-fold molar excess of EDC and NHS (relative to the Hydroxy-PEG1-acid). A

common starting point is a 5-fold molar excess of EDC and a 2-fold molar excess of NHS.

Vortex the mixture briefly and incubate for 15-30 minutes at room temperature to form the

NHS ester.

Conjugation to the Primary Amine:

Add the activated Hydroxy-PEG1-NHS ester solution to the solution of the amine-

containing molecule.

Ensure the pH of the reaction mixture is between 7.2 and 8.0. If necessary, adjust the pH

with the Coupling Buffer.

The molar ratio of the activated PEG linker to the amine-containing molecule should be

optimized, but a starting point of a 10- to 50-fold molar excess of the PEG linker is

recommended.

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with

gentle stirring.

Quenching the Reaction:

Add a quenching solution, such as Tris-HCl or glycine, to a final concentration of 20-50

mM to consume any unreacted NHS esters.

Incubate for 15-30 minutes at room temperature.

Purification:

Purify the conjugate using a desalting column or dialysis to remove unreacted PEG linker,

byproducts (e.g., EDC urea), and unconjugated starting material.

Experimental Workflow Diagram:
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Caption: Workflow for conjugating Hydroxy-PEG1-acid to a primary amine.

Signaling Pathway Context: PROTAC-Mediated
Protein Degradation
While Hydroxy-PEG1-acid is a component, its application in PROTACs places it within the

broader context of inducing protein degradation through the ubiquitin-proteasome system. A

PROTAC molecule consists of two ligands connected by a linker, such as one derived from
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Hydroxy-PEG1-acid. One ligand binds to the target protein of interest, and the other binds to

an E3 ubiquitin ligase. This proximity induces the E3 ligase to ubiquitinate the target protein,

marking it for degradation by the proteasome.

PROTAC Mechanism Diagram:
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Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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